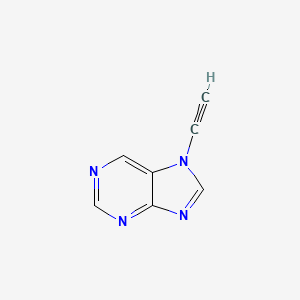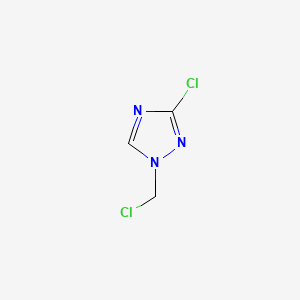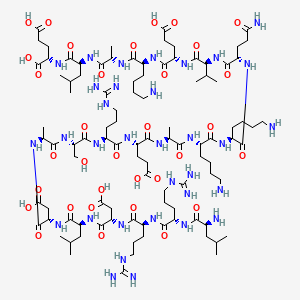
M Protein epitope OF group A streptococci
Overview
Description
The M protein epitope of group A streptococci is a significant virulence factor found on the surface of Streptococcus pyogenes, a bacterium responsible for a variety of human diseases. This protein plays a crucial role in the bacterium’s ability to evade the host immune system by inhibiting phagocytosis. The M protein is highly variable, with over 80 different serotypes identified, each contributing to the pathogen’s ability to cause recurrent infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of M protein epitopes involves recombinant DNA technology. The gene encoding the M protein is cloned into an expression vector, which is then introduced into a suitable host, such as Escherichia coli. The host cells are cultured under conditions that induce the expression of the M protein, which is subsequently purified using affinity chromatography techniques .
Industrial Production Methods
Industrial production of M protein epitopes follows similar principles but on a larger scale. Fermentation technology is employed to culture the host cells in bioreactors, allowing for the mass production of the protein. Downstream processing involves cell lysis, protein extraction, and purification to obtain the desired M protein epitope .
Chemical Reactions Analysis
Types of Reactions
The M protein epitope undergoes various biochemical interactions rather than traditional chemical reactions. These interactions include binding to host proteins, such as serum factor H, which inhibits the complement pathway and prevents opsonization .
Common Reagents and Conditions
The common reagents used in the study of M protein interactions include antibodies, complement proteins, and various host cell receptors. Experimental conditions often involve physiological pH and temperature to mimic the natural environment of the host organism .
Major Products Formed
The primary outcome of these interactions is the inhibition of the host immune response, allowing the bacterium to evade phagocytosis and establish infection .
Scientific Research Applications
The M protein epitope has several applications in scientific research:
Vaccine Development: Due to its role as a major virulence factor, the M protein is a target for vaccine development.
Immunological Studies: The M protein is used to study host-pathogen interactions, particularly how pathogens evade the immune system.
Diagnostic Tools: The M protein epitope is used in diagnostic assays to identify Streptococcus pyogenes infections.
Mechanism of Action
The M protein exerts its effects by binding to serum factor H, a regulatory protein that inhibits the complement pathway. This binding prevents the formation of C3 convertase, thereby inhibiting opsonization and subsequent phagocytosis by immune cells. The M protein also interacts with other host proteins, such as fibrinogen, to form a protective coat around the bacterium, further aiding in immune evasion .
Comparison with Similar Compounds
Similar Compounds
M-like Proteins: These proteins, such as Mrp and Enn, are genetically and functionally related to the M protein.
Fc-binding Proteins: These proteins bind to the Fc region of antibodies, preventing opsonization and phagocytosis.
Uniqueness
The M protein is unique in its ability to bind to multiple host proteins and inhibit various components of the immune system. Its high variability and numerous serotypes make it a particularly challenging target for vaccine development and immune response .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C99H175N33O33/c1-47(2)41-54(103)80(148)118-58(24-18-38-111-97(105)106)85(153)121-60(26-20-40-113-99(109)110)87(155)129-68(45-75(143)144)93(161)128-66(43-49(5)6)92(160)130-67(44-74(141)142)90(158)116-53(11)79(147)131-69(46-133)94(162)122-59(25-19-39-112-98(107)108)86(154)124-62(28-32-71(135)136)82(150)115-51(9)77(145)117-56(22-13-16-36-101)83(151)120-57(23-14-17-37-102)84(152)123-61(27-31-70(104)134)89(157)132-76(50(7)8)95(163)125-63(29-33-72(137)138)88(156)119-55(21-12-15-35-100)81(149)114-52(10)78(146)127-65(42-48(3)4)91(159)126-64(96(164)165)30-34-73(139)140/h47-69,76,133H,12-46,100-103H2,1-11H3,(H2,104,134)(H,114,149)(H,115,150)(H,116,158)(H,117,145)(H,118,148)(H,119,156)(H,120,151)(H,121,153)(H,122,162)(H,123,152)(H,124,154)(H,125,163)(H,126,159)(H,127,146)(H,128,161)(H,129,155)(H,130,160)(H,131,147)(H,132,157)(H,135,136)(H,137,138)(H,139,140)(H,141,142)(H,143,144)(H,164,165)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113)/t51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,76-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXUYMBPAYIMJR-UGXKBFFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C99H175N33O33 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746705 | |
| Record name | L-Leucyl-L-arginyl-L-arginyl-L-alpha-aspartyl-L-leucyl-L-alpha-aspartyl-L-alanyl-L-seryl-L-arginyl-L-alpha-glutamyl-L-alanyl-L-lysyl-L-lysyl-L-glutaminyl-L-valyl-L-alpha-glutamyl-L-lysyl-L-alanyl-L-leucyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2355.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152044-86-5 | |
| Record name | L-Leucyl-L-arginyl-L-arginyl-L-alpha-aspartyl-L-leucyl-L-alpha-aspartyl-L-alanyl-L-seryl-L-arginyl-L-alpha-glutamyl-L-alanyl-L-lysyl-L-lysyl-L-glutaminyl-L-valyl-L-alpha-glutamyl-L-lysyl-L-alanyl-L-leucyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


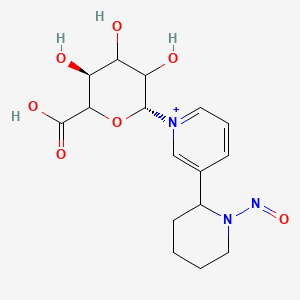
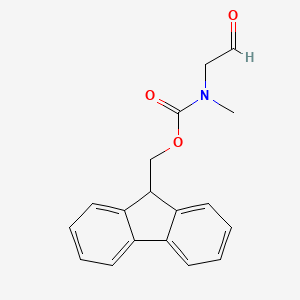
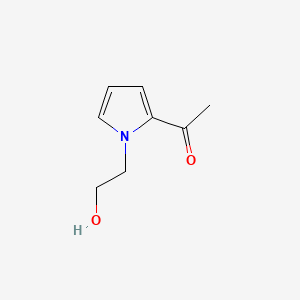
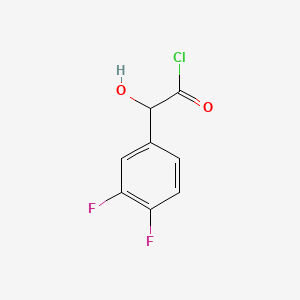
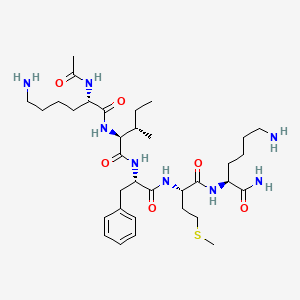
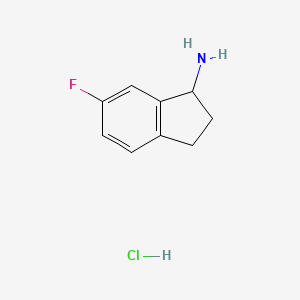
![1-Azatetracyclo[2.2.0.02,6.03,5]hexane,4-nitro-(9CI)](/img/new.no-structure.jpg)
![4-[(1E)-2-Methyl-1,3-butadien-1-yl]pyridine](/img/structure/B582818.png)
![Methyl 4-oxobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B582820.png)
